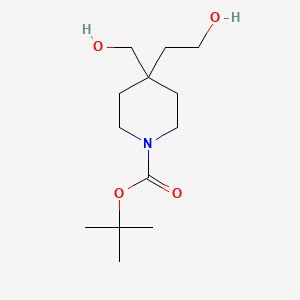

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring two hydroxyl-containing substituents: a 2-hydroxyethyl group and a hydroxymethyl group at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-13(10-16,5-8-14)6-9-15/h15-16H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKRKDPDQVUAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620729 | |

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-38-5 | |

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Approach

The synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step reactions starting from piperidine derivatives. The process includes functional group modifications to introduce hydroxyethyl and hydroxymethyl substituents on the piperidine ring. The tert-butyl ester group is introduced for stability and ease of handling.

Detailed Reaction Steps

Step 1: Formation of tert-Butyl Piperidine-1-carboxylate

The starting material, piperidine, is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl piperidine-1-carboxylate. This step ensures the introduction of the tert-butyl ester group.

Step 2: Hydroxyalkyl Substitution

The tert-butyl piperidine-1-carboxylate is subjected to alkylation reactions to introduce hydroxyalkyl groups at specific positions on the piperidine ring:

- Reagent: Sodium hydride (NaH) as a base.

- Solvent: N,N-Dimethylformamide (DMF).

- Temperature: Room temperature (~20 °C).

For instance, sodium hydride is added to tert-butyl piperidine-1-carboxylate, followed by the slow addition of alkyl halides such as ethylene oxide or formaldehyde derivatives to introduce hydroxyethyl and hydroxymethyl groups.

Step 3: Purification

After the reaction completion:

- The mixture is quenched with water.

- The aqueous phase is extracted with ethyl acetate (EtOAc).

- Organic layers are washed with brine and dried over magnesium sulfate (MgSO₄).

- The product is purified via flash chromatography using silica gel and solvents like ethyl acetate/hexane mixtures.

Reaction Parameters and Optimization

| Parameter | Details |

|---|---|

| Solvent | DMF or tetrahydrofuran (THF) for high solubility of reactants. |

| Temperature | Typically maintained at room temperature (~20 °C) for controlled reactivity. |

| Reaction Time | Varies from 0.5 hours (base addition) to 18 hours (alkylation). |

| Yield | High yields (~94%) are achievable with optimized conditions. |

Key Considerations in Synthesis

Reagent Selection

The choice of reagents, such as sodium hydride for deprotonation and alkyl halides for substitution, significantly impacts yield and purity.

Solvent Choice

DMF is preferred due to its ability to dissolve both organic and inorganic reactants, ensuring efficient reactions.

Purity Control

Flash chromatography is essential for removing side products and ensuring high purity of the final compound.

Research Findings

Studies have indicated that the tert-butyl ester group enhances the compound's stability during synthesis and storage. Additionally:

- The hydroxymethyl group contributes to hydrogen bonding interactions, increasing its potential biological activity.

- Modifications in reaction conditions, such as temperature or solvent choice, can further optimize yields without compromising purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound serves as a scaffold for the synthesis of various bioactive molecules. Its piperidine core is significant in medicinal chemistry because piperidine derivatives often exhibit pharmacological activities, including analgesic and anti-inflammatory effects. Research has shown that modifications on the piperidine ring can enhance potency against specific biological targets, particularly in the development of inhibitors for enzymes involved in disease pathways.

2. Structure-Activity Relationship Studies:

In studies focused on optimizing drug candidates, tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate has been used to investigate structure-activity relationships (SAR). For instance, researchers have explored how variations in substituents influence the biological activity of related compounds, leading to improved therapeutic profiles for conditions such as cancer and neurodegenerative diseases .

Material Science Applications

1. Polymer Chemistry:

This compound can be utilized in the synthesis of polymers with specific functionalities. Its hydroxymethyl and hydroxyethyl groups can participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices. The versatility of these functional groups allows for the creation of cross-linked networks that enhance mechanical strength and thermal stability .

2. Surface Modification:

The compound's functional groups can also be employed for surface modification techniques. By attaching this molecule to surfaces, researchers can create hydrophilic or hydrophobic coatings that alter wettability and adhesion properties, which are critical in fields such as biomaterials and nanotechnology .

Therapeutic Potential

1. Neurological Applications:

Given its structural features, there is potential for this compound to act on neurological pathways. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making it a candidate for further research in treating conditions like Alzheimer's disease or Parkinson's disease .

2. Anti-Cancer Activity:

Recent investigations into the anti-cancer properties of related piperidine derivatives indicate that they may inhibit tumor growth by interfering with specific signaling pathways. The unique structural attributes of tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate could be pivotal in designing new anti-cancer agents with enhanced efficacy and reduced side effects .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to form specific interactions, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

A. tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0)

- Key Difference : Replaces the hydroxymethyl group with a methyl group.

- Impact : The methyl group reduces polarity compared to the hydroxymethyl group, leading to lower solubility in polar solvents. This substitution may also decrease hydrogen-bonding capacity, affecting interactions in biological systems .

B. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)

- Key Difference : Positions the hydroxyethyl group at the 3-position instead of the 4-position.

- The 3-position substitution may also affect metabolic stability .

C. tert-Butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate (CAS 1504589-30-3)

- Key Difference : Incorporates a sulfur atom and a spirocyclic structure.

- Impact: Introduces a thia-azaspiro scaffold, which enhances structural rigidity and may improve pharmacokinetic properties such as metabolic resistance.

Functional Group Modifications

A. tert-Butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS 2031258-93-0)

- Key Difference : Replaces the hydroxyethyl group with a 1,2-oxazole ring containing a hydroxymethyl substituent.

- The hydroxymethyl group on the heterocycle adds polarity and hydrogen-bonding capability .

B. tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 929301-95-1)

- Key Difference : Substitutes the hydroxymethyl group with a methylsulfonate ester.

- Impact : The sulfonate group increases electrophilicity, making the compound a better leaving group for nucleophilic substitution reactions. This modification is useful in prodrug strategies but may reduce stability under acidic conditions .

Physical Properties

- Target Compound : Likely a solid at room temperature (inferred from similar piperidine derivatives, e.g., light yellow solids in ). The dual hydroxyl groups suggest moderate polarity, with solubility in polar aprotic solvents like DMF or DMSO .

- Analogues :

Toxicity and Handling

- Target Compound : While specific toxicity data are unavailable, hydroxyl-rich analogues (e.g., CAS 1707580-61-7 in ) necessitate precautions such as gloves, eye protection, and respiratory equipment to mitigate irritation risks .

- Analogues :

- Sulfonate esters (e.g., CAS 929301-95-1) may release toxic fumes upon decomposition, requiring fire safety measures (CO₂ or dry chemical extinguishers) .

Biological Activity

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 236406-38-5) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

- Molecular Formula : C13H25NO4

- Molecular Weight : 259.34 g/mol

- InChI Key : CTEDVGRUGMPBHE-UHFFFAOYSA-N

The biological activity of tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation and have implications in Alzheimer's disease treatment .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, with a notable effect observed in FaDu hypopharyngeal tumor cells. This effect is attributed to the compound's ability to enhance cytotoxicity compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit AChE and BuChE suggests a potential role in neuroprotection. By modulating cholinergic activity, it may help mitigate symptoms associated with Alzheimer's disease. The presence of hydroxymethyl and hydroxyethyl groups enhances its binding affinity to these enzymes, contributing to its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and substituents significantly influence its pharmacological profile. For instance, the introduction of hydrophilic groups like hydroxymethyl enhances solubility and bioavailability, while maintaining a balance between hydrophobic interactions necessary for receptor binding .

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer (FaDu cells) | Induces apoptosis | |

| AChE Inhibition | Moderate | |

| BuChE Inhibition | Moderate | |

| Cytotoxicity | Higher than bleomycin |

Case Studies

- Cancer Therapy : In a recent study, tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate was tested against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

- Alzheimer's Disease Models : In vitro studies demonstrated that this compound effectively inhibited AChE and BuChE, leading to increased acetylcholine levels in neuronal cultures. This suggests potential therapeutic benefits for cognitive enhancement in Alzheimer's models .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group in piperidine derivatives?

- Methodology : The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, the Boc group was added to the piperidine nitrogen using Boc anhydride in dichloromethane (DCM) with triethylamine as a base . This approach minimizes side reactions and ensures high yields.

Q. How can the purity and structural integrity of synthesized tert-butyl piperidine carboxylates be verified?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For instance, in the synthesis of piperidine derivatives, ¹H NMR was used to confirm substitution patterns (e.g., δ 1.44 ppm for Boc methyl groups) , while ESI-MS provided molecular ion peaks for purity assessment .

Q. What safety precautions are critical when handling hydroxyl-functionalized piperidine derivatives?

- Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood. Avoid skin contact with reactive intermediates (e.g., methanesulfonyl chloride in mesylation reactions) . Waste should be segregated and disposed via certified biohazard services .

Advanced Research Questions

Q. How can competing reactivity of hydroxyl groups be managed during functionalization of tert-butyl piperidine carboxylates?

- Methodology : Protect hydroxyl groups with silyl ethers (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions. For example, a hydroxymethyl group was silyl-protected during synthesis, then selectively deprotected using tetrabutylammonium fluoride (TBAF) .

Q. What strategies optimize regioselectivity in N-alkylation or acylation of Boc-protected piperidines?

- Methodology : Use steric and electronic directing groups. In the synthesis of tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate, sulfonamide groups directed substitution to the piperidine nitrogen, achieving >90% regioselectivity . Kinetic control (low temperature) further minimizes byproducts .

Q. How does the Boc group influence the stability of piperidine derivatives under acidic or basic conditions?

- Methodology : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). Stability studies show that tert-butyl piperidine carboxylates remain intact in aqueous NaHCO₃ but degrade in HCl/MeOH . Monitor via TLC or LC-MS during deprotection .

Data Contradictions and Analytical Considerations

Q. Why do reported yields vary for similar mesylation reactions on Boc-protected piperidines?

- Analysis : Variations arise from reaction scale, reagent purity, and workup methods. For example, mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride achieved 91% yield at 0°C , while larger-scale reactions may require extended stirring or excess reagents to maintain efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.